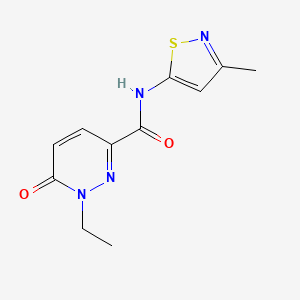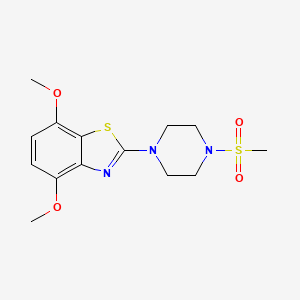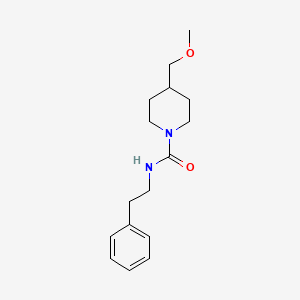
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known as 4-MeO-MPC, is a synthetic chemical compound belonging to the piperidine chemical class. It is a structural analog of 4-MeO-PCP and is a member of the arylcyclohexylamine chemical class. 4-MeO-MPC has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential as an antidepressant and anxiolytic, as well as for its potential to modulate the activity of the dopamine and serotonin systems in the brain. It has also been studied for its potential to treat opioid addiction and for its potential to treat Parkinson’s disease. In addition, 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied for its potential to act as an anti-inflammatory and analgesic agent, as well as for its potential to treat neuropathic pain.
作用机制
The exact mechanism of action of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is not well understood. However, it is believed to act as a monoamine reuptake inhibitor, which means that it inhibits the reuptake of the neurotransmitters dopamine, serotonin, and norepinephrine. It is also believed to act as an agonist of the sigma-1 receptor, which is involved in the regulation of calcium levels in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide are not well understood. However, it is believed to have antidepressant and anxiolytic effects, as well as the potential to modulate the activity of the dopamine and serotonin systems in the brain. It is also believed to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
The advantages of using 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide in laboratory experiments include its potential to act as an antidepressant and anxiolytic, as well as its potential to modulate the activity of the dopamine and serotonin systems in the brain. In addition, it has the potential to act as an anti-inflammatory and analgesic agent, as well as to treat neuropathic pain.
The limitations of using 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide in laboratory experiments include the fact that its exact mechanism of action is not well understood, as well as the fact that its biochemical and physiological effects are not yet fully understood. In addition, it is important to note that 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a Schedule 1 controlled substance in the United States and should be handled with caution.
未来方向
The future directions for the research of 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide include further exploring its potential as an antidepressant and anxiolytic, as well as its potential to modulate the activity of the dopamine and serotonin systems in the brain. In addition, further research is needed to determine its potential to treat opioid addiction, Parkinson’s disease, and neuropathic pain. Other future directions include exploring its potential as an anti-inflammatory and analgesic agent, as well as its potential to treat other diseases and disorders. Finally, further research is needed to better understand its biochemical and physiological effects.
合成方法
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide can be synthesized by a variety of methods. One method involves the reaction of 4-methylphenylmagnesium bromide with piperidine-1-carboxylic acid in the presence of a base such as pyridine or triethylamine. The reaction yields the desired product 4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide. Other methods of synthesis include the reaction of 4-methylphenylmagnesium bromide with ethyl 4-methoxypiperidine-1-carboxylate, the reaction of 4-methylphenylmagnesium bromide with 4-methoxy-N-methylpiperidine-1-carboxylic acid, and the reaction of 4-methylphenylmagnesium bromide with 4-methoxy-N-methylpiperidine-1-carboxylic acid.
属性
IUPAC Name |
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-3-5-14(6-4-12)16-15(18)17-9-7-13(8-10-17)11-19-2/h3-6,13H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFBTAYPILOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)
![4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B6426379.png)

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)
![4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426420.png)

![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)
![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)
![4-(methylsulfanyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426441.png)
![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)


